N-(2-Bromo-4-methylphenyl)acetamide is a synthetic organic compound often used as a building block or intermediate in the synthesis of more complex molecules with potential biological and pharmacological activities [, , ]. It belongs to the class of substituted acetamides, characterized by the presence of a bromo and a methyl substituent on the phenyl ring. Its role in scientific research primarily revolves around its utility as a starting material for developing novel compounds with desired properties, particularly in the fields of medicinal chemistry and materials science.
N-(2-Bromo-4-methylphenyl)acetamide is an organic compound characterized by the molecular formula . This compound is a derivative of acetanilide, featuring a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. It is recognized for its utility in various scientific fields, particularly in organic synthesis and medicinal chemistry, where it serves as an intermediate for the development of pharmaceuticals and agrochemicals.
N-(2-Bromo-4-methylphenyl)acetamide can be sourced from chemical suppliers and is classified under several categories:
This compound's presence in various databases, such as PubChem and BenchChem, highlights its significance in chemical research and applications.
The synthesis of N-(2-Bromo-4-methylphenyl)acetamide is primarily achieved through the acylation of 2-bromo-4-methylaniline. The typical reaction involves:
This method allows for effective bromination and subsequent acylation, producing N-(2-Bromo-4-methylphenyl)acetamide with high purity.
The molecular structure of N-(2-Bromo-4-methylphenyl)acetamide can be represented as follows:
Key structural features include:
N-(2-Bromo-4-methylphenyl)acetamide participates in several types of chemical reactions:
These reactions demonstrate the compound's versatility as a building block in organic synthesis.
The mechanism of action for N-(2-Bromo-4-methylphenyl)acetamide involves its interaction with biological targets. The presence of the bromine atom enhances its binding affinity to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The precise pathways depend on the target molecule involved in specific assays or therapeutic applications.
N-(2-Bromo-4-methylphenyl)acetamide has several scientific applications:
The compound is systematically named N-(2-bromo-4-methylphenyl)acetamide according to IUPAC rules, reflecting its acetamide group bonded to a 2-bromo-4-methyl-substituted phenyl ring. It is interchangeably referenced as 2'-Bromo-4'-methylacetanilide in older literature, emphasizing the acetanilide backbone. Verified synonyms include N-(2-Bromo-4-methylphenyl)acetamide and 2-Bromo-4-methylacetanilide [1] [3] [4]. Unverified designations such as 4-Acetamino-3-bromo-toluene or N-Acetyl-2-bromo-p-toluidine persist in commercial catalogs but lack formal validation [1] [4].
Table 1: Synonym Compendium | Systematic IUPAC Name | N-(2-Bromo-4-methylphenyl)acetamide | |---------------------------|--------------------------------------| Verified Synonyms | 2'-Bromo-4'-methylacetanilide; Acetamide, N-(2-bromo-4-methylphenyl)-; N-(2-Brom-4-methylphenyl)acetamid (German) | Unverified/Obsolete Names | 4-Acetamino-3-bromo-toluene; N-Acetyl-2-bromo-p-toluidine; 2-Bromo-4-methylacetanilide | Registry Numbers | CAS 614-83-5; EINECS 612-156-2; ChemSpider ID 62414 |
The molecular formula C₉H₁₀BrNO corresponds to a molecular weight of 228.09 g/mol (monoisotopic mass: 226.994576 Da) [1] [3]. Structural representations elucidate the ortho-bromo and para-methyl substituents relative to the acetamide moiety:
CC1=CC(=C(C=C1)NC(=O)C)Br [3] [5]Alternate: CC(=O)NC1=CC=C(C)C=C1Br [2] [4] InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) [3] [6] UUDGTWKIIUEVJD-UHFFFAOYSA-N [3] [6] The universal identifier CAS Registry Number 614-83-5 anchors cross-referencing across databases. Key identifiers include:
Physicochemical Properties of N-(2-Bromo-4-methylphenyl)acetamide
Table 2: Experimental and Predicted Physicochemical Parameters | Property | Value | Conditions/Source | |--------------|------------|------------------------| Molecular Weight | 228.09 g/mol | [3] | Melting Point | 118–121°C | Experimental [3] [6] | Boiling Point | 349.9°C at 760 mmHg | Predicted [3] | Density | 1.471 g/cm³ | Predicted [3] | Flash Point | 165.4°C | [3] | pKa | 14.20 ± 0.70 | Predicted (amide proton) [3] | Physical Form | White to light yellow/red crystals | Technical grade [3] [4] | Solubility | Low in water; soluble in ethanol, DMSO | [3] |
Synthesis and Manufacturing
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: